Deslorelin

Descripción general

Descripción

Deslorelin is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH) agonist. It is a peptide hormone that is used to regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), both of which are vital hormones in the reproductive system. Deslorelin has been used in the laboratory setting to study the effects of GnRH agonists on the reproductive system and to manipulate the reproductive cycle in laboratory animals.

Aplicaciones Científicas De Investigación

Veterinary Medicine: Fertility Control

Deslorelin is widely used in veterinary medicine for controlling fertility in animals. It is administered through implants, such as Suprelorin, which release the hormone over an extended period, inducing temporary infertility in male cats and dogs .

Wildlife Conservation: Population Management

In wildlife conservation efforts, Deslorelin implants are utilized to manage populations of various species by controlling reproduction, thus aiding in maintaining ecological balance .

Clinical Research: Treatment of Medical Conditions

Deslorelin has been studied for its efficacy in treating medical conditions such as benign prostatic hyperplasia, abnormal reproductive behavior, and urinary incontinence in dogs .

Endocrinology: Hormonal Studies

The hormone’s interaction with GnRH receptors and its prolonged half-life make it a valuable tool for endocrinological studies, particularly in understanding hormonal pathways and receptor functions .

Therapeutic Applications: Chronic Treatments

Case studies have reported the chronic use of Deslorelin for various clinical situations in dogs, providing insights into long-term effects and potential therapeutic applications .

Reproductive Health: Contraceptive Research

Research on Deslorelin as a contraceptive option has shown promising results, with studies indicating its effectiveness in inducing infertility over a 12-month period when administered to intact male cats .

Mecanismo De Acción

Target of Action

Deslorelin primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the anterior pituitary gland . These receptors play a crucial role in the regulation of reproductive functions by controlling the release of gonadotropins .

Mode of Action

Deslorelin, being a GnRH super-agonist, binds to the GnRH receptors in the anterior pituitary gland . This binding initially results in a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, which are crucial hormones for regulating reproductive functions . Over time, continuous exposure to deslorelin leads to downregulation of these receptors, thereby interrupting the production of sex hormones .

Pharmacokinetics

It is known that deslorelin is administered via an injectable implant, indicating that it bypasses the first-pass metabolism typically associated with oral administration .

Result of Action

The molecular effect of deslorelin’s action is the downregulation of GnRH receptors in the pituitary gland, leading to decreased production of sex hormones . On a cellular level, this results in changes in reproductive function, including the interruption of sperm production in males and ovulation in females .

Action Environment

Environmental factors can influence the action of deslorelin. For instance, the efficacy of deslorelin can be influenced by the age and health status of the individual. Additionally, the presence of other medications can potentially interact with deslorelin and affect its efficacy and stability . .

Propiedades

IUPAC Name |

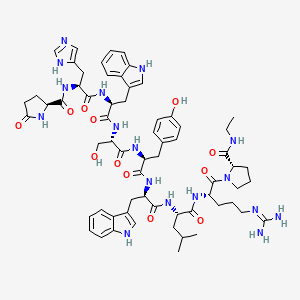

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H83N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048323 | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57773-65-6 | |

| Record name | Deslorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Deslorelin, chemically described as [D-Tryptophan6, des-Glycine10]-Luteinizing Hormone Releasing Hormone ethylamide, has a molecular formula of C64H83N17O12 and a molecular weight of 1282.4 g/mol. [, ]

A: Research using liquid secondary ionization mass spectrometry has identified hydrolysis products of deslorelin, including a hexapeptide with a molecular weight of 847 and an oxyindoyle decapeptide with an ion m/z of 1298. []

A: Deslorelin is commonly formulated in biocompatible, slow-release implants, suggesting compatibility with certain polymers. [, , , ] Further research is needed to assess its compatibility with other drug delivery materials.

ANone: Deslorelin is a GnRH analog and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and modulating the activity of GnRH receptors.

A: While computational chemistry studies specifically on deslorelin are limited in the provided research, the use of QSAR models for similar GnRH analogs is documented. [] Further computational studies could provide insights into deslorelin's binding affinity, receptor interactions, and potential modifications for enhanced activity or stability.

ANone: Research on the ecotoxicological effects of deslorelin and its degradation products is limited in the provided papers. Further studies are needed to assess its potential impact on various environmental compartments and develop strategies for mitigation.

ANone: Information on the detailed pharmacokinetic profile of deslorelin in various species is limited within the provided research papers. Further studies are needed to fully elucidate its ADME properties.

A: While generally considered safe, deslorelin can cause transient side effects, primarily related to its hormonal effects. [, ] These may include behavioral changes, such as increased aggression or decreased libido, and local reactions at the implant site.

A: Current research focuses on developing slow-release implants to deliver deslorelin over extended periods. [, , ] Further exploration of novel drug delivery systems, such as biodegradable polymers or targeted nanoparticles, could further enhance its efficacy, duration of action, and potentially reduce side effects.

A: Monitoring plasma hormone levels, such as LH, FSH, testosterone, estradiol, and progesterone, is crucial to assess the efficacy of deslorelin treatment. [, , , , ] Additionally, evaluating testicular volume, semen quality, and ovarian follicular development provides further insights into the treatment's impact on reproductive function. [, , , ]

A: Reversed-phase high-performance liquid chromatography (HPLC) is a widely used method for analyzing deslorelin concentrations in biological samples. [, ] Additionally, immunoassays, such as enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific approach for quantifying deslorelin.

ANone: Stringent quality control measures are crucial to ensure the safety and efficacy of deslorelin implants. This includes monitoring the release rate of deslorelin from the implant matrix, ensuring sterility of the product, and verifying the stability of deslorelin under various storage conditions.

A: While deslorelin is generally well-tolerated, repeated exposure to the drug, especially in long-term applications, could potentially induce an immune response in some individuals. [] Further research is needed to fully understand the immunogenicity profile of deslorelin and explore strategies for mitigation.

ANone: Specific information regarding deslorelin's interactions with drug transporters and metabolizing enzymes is limited in the provided research. Further studies are needed to assess potential interactions and their clinical significance.

ANone: Information specifically addressing deslorelin waste management is limited in the provided research. As with other pharmaceutical waste, deslorelin should be disposed of according to local regulations and guidelines for hazardous materials.

ANone: Continued research on deslorelin necessitates access to specialized facilities and resources, including:

ANone: Deslorelin, a potent GnRH agonist, has a rich history marked by significant milestones, including:

- Initial synthesis and characterization: Deslorelin was first synthesized and characterized as a potent GnRH analog in the late 20th century. []

- Development of slow-release formulations: The development of biocompatible, slow-release implants revolutionized deslorelin's application, enabling prolonged and reversible suppression of reproductive function in various species. [, , , ]

- Expanding applications beyond contraception: Beyond its initial use as a contraceptive, deslorelin has found applications in treating hormone-dependent disorders, such as benign prostatic hyperplasia and adrenal cortical disease in ferrets. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.